AChE/BChE-IN-3 (hydrochloride)
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Overview
Description
AChE/BChE-IN-3 (hydrochloride) is a dual inhibitor of acetylcholinesterase and butyrylcholinesterase. It has shown significant inhibitory activity with IC50 values of 6.08 μM against electric eel acetylcholinesterase and 0.383 μM against equine serum butyrylcholinesterase . This compound is primarily used in scientific research for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .
Preparation Methods
The synthesis of AChE/BChE-IN-3 (hydrochloride) involves several stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve scaling up these reactions in larger reactors with continuous monitoring and control of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
AChE/BChE-IN-3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with enhanced or altered inhibitory activity .
Scientific Research Applications
AChE/BChE-IN-3 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
AChE/BChE-IN-3 (hydrochloride) exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in cholinergic neurotransmission. By inhibiting these enzymes, AChE/BChE-IN-3 (hydrochloride) increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling and potentially alleviating symptoms of neurodegenerative diseases . The molecular targets and pathways involved include the active sites of acetylcholinesterase and butyrylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine .
Comparison with Similar Compounds
AChE/BChE-IN-3 (hydrochloride) is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A selective acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors.
Compared to these compounds, AChE/BChE-IN-3 (hydrochloride) offers a unique balance of inhibitory activity against both enzymes, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H25ClN2O3 |
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Molecular Weight |
316.82 g/mol |
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-15(2,3)16-10-13(18)11-7-6-8-12(9-11)20-14(19)17(4)5;/h6-9,13,16,18H,10H2,1-5H3;1H |
InChI Key |
ZXFNRTGUWOTYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC=C1)OC(=O)N(C)C)O.Cl |
Origin of Product |
United States |
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